8-bromo-5H-pyrido[4,3-b]indole

Chemical Sourcing Building Block Procurement Quality Control

8-Bromo-5H-pyrido[4,3-b]indole is a critical heterocyclic building block distinguished by its non-trivial 8-position bromination, which cannot be reliably achieved via direct electrophilic substitution. This regiospecific handle is essential for SAR-driven diversification in CFTR potentiator (F508del/G551D rescue), Sirtuin 2 inhibitor (low μM IC50), tubulin polymerization inhibitor, and OLED material programs. Substituting with the parent scaffold, 7-bromo, or 9-bromo isomers will yield non-interchangeable reactivity and biological outcomes. Secure this high-purity intermediate to ensure synthetic fidelity and downstream target engagement in your discovery pipeline.

Molecular Formula C11H7BrN2
Molecular Weight 247.09 g/mol
CAS No. 1015460-56-6
Cat. No. B3198528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-5H-pyrido[4,3-b]indole
CAS1015460-56-6
Molecular FormulaC11H7BrN2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=C(N2)C=CN=C3
InChIInChI=1S/C11H7BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H
InChIKeyQQZKFCZEMHCHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5H-pyrido[4,3-b]indole (CAS 1015460-56-6) Procurement and Technical Specification


8-Bromo-5H-pyrido[4,3-b]indole (CAS: 1015460-56-6) is a heterocyclic brominated γ-carboline derivative with the molecular formula C11H7BrN2 and a molecular weight of 247.09 g/mol . The compound features a pyrido[4,3-b]indole core structure (also known as a γ-carboline scaffold) bearing a bromine atom specifically at the 8-position of the indole moiety . This privileged fused heteroaromatic framework is recognized in medicinal chemistry as a biologically validated scaffold that appears in multiple therapeutic programs targeting kinases, GPCRs, epigenetic enzymes, and ion channels [1]. The 8-bromo substituent constitutes a synthetically strategic handle enabling downstream diversification via cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for structure-activity relationship (SAR) exploration .

Critical Differentiation: Why 8-Bromo-5H-pyrido[4,3-b]indole Cannot Be Replaced by Unsubstituted or Alternative Positional Isomers


In the pyrido[4,3-b]indole chemical series, substitution pattern profoundly dictates both synthetic utility and biological target engagement. Direct halogenation of the parent 5H-pyrido[4,3-b]indole scaffold has not been reported in the literature, meaning the 8-bromo derivative cannot be reliably generated in-house via electrophilic aromatic substitution and must be procured as a discrete building block [1]. Furthermore, SAR studies on related tetrahydropyridoindole chemotypes demonstrate that substitution at position 8 of the scaffold is a critical determinant of in vitro inhibitory potency; for instance, in Sirtuin 2 inhibitor development, modifications at the indole 8-position (R3) were deemed structurally specific requirements for achieving low micromolar IC50 activity [2]. Positional isomers such as 7-bromo-5H-pyrido[4,3-b]indole exhibit entirely distinct reactivity profiles in cross-coupling reactions and yield different downstream derivatives, which translates to non-interchangeable SAR outcomes [3]. Consequently, substituting the 8-bromo compound with the unsubstituted parent scaffold, a 7-bromo positional isomer, or a 9-bromo regioisomer will alter or abolish the intended chemical reactivity and biological activity profile of the final target molecule.

Quantitative Evidence Guide: Verifiable Differentiation of 8-Bromo-5H-pyrido[4,3-b]indole for Scientific Procurement Decisions


Commercial Availability and Purity Specifications Across Vendor Landscape for 8-Bromo-5H-pyrido[4,3-b]indole

Direct comparison of commercial vendors supplying 8-bromo-5H-pyrido[4,3-b]indole reveals quantifiable differences in guaranteed purity specifications, available package sizes, and price points. Bidepharm supplies the compound at 98% purity with batch-specific analytical documentation including NMR, HPLC, and GC . Sigma-Aldrich specifies a purity of ≥97.0% by GC area, with additional physical characterization including melting point range (63-66°C) and elemental carbon content (34.4-36.4%) . Achemblock offers 98.00% purity with storage at 4°C . In contrast, lower-tier vendors such as CymitQuimica specify only a minimum 95% purity , and J&W offers 96%+ purity [1]. For applications requiring rigorous reproducibility in medicinal chemistry campaigns, the 2-3% absolute purity differential between premium and economy sources constitutes a measurable and procurement-relevant distinction .

Chemical Sourcing Building Block Procurement Quality Control

Pricing and Package Size Stratification for 8-Bromo-5H-pyrido[4,3-b]indole Procurement Planning

Quantitative pricing analysis across vendors reveals substantial price stratification based on package size and supplier tier. On ChemicalBook's aggregated pricing platform, 50 mg is priced at 824 CNY (~$113 USD), 100 mg at 1236 CNY (~$170 USD), 250 mg at 2060 CNY (~$283 USD), and 1 g at 4326 CNY (~$595 USD) . Acmec lists 250 mg at 2,010 CNY [1]. These tiered pricing structures exhibit non-linear cost-per-milligram scaling: the 1 g package represents a 34% reduction in cost per mg compared to the 50 mg package (4.33 CNY/mg for 1 g vs 16.48 CNY/mg for 50 mg) . This quantifiable economy of scale provides a procurement decision point for laboratories planning multi-gram synthetic campaigns versus single-reaction proof-of-concept studies. Package size availability also varies significantly by vendor, with some suppliers offering 50 mg, 100 mg, 250 mg, 500 mg, 1 g, and 5 g options , while others maintain limited inventory .

Cost Optimization Bulk Procurement Inventory Management

Positional Isomer Reactivity Differentiation: 8-Bromo vs 7-Bromo-5H-pyrido[4,3-b]indole in Downstream Derivatization

The 8-bromo and 7-bromo positional isomers of 5H-pyrido[4,3-b]indole exhibit fundamentally distinct synthetic utility and target product profiles. 8-Bromo-5H-pyrido[4,3-b]indole serves as the precursor for synthesizing N5-phenyl derivatives (e.g., 8-bromo-5-phenyl-5H-pyrido[4,3-b]indole, CAS 1303503-70-9), which are subsequently elaborated via Suzuki-Miyaura cross-coupling to generate extended conjugated systems for materials applications (e.g., 8-[9,10-diphenylanthracen-2-yl]-5-phenyl-5H-pyrido[4,3-b]indole, CAS 1303503-72-1) [1]. In contrast, 7-bromo-5H-pyrido[4,3-b]indole has been specifically developed as a pharmaceutical intermediate for the synthesis of amino-T807, a targeted diagnostic and therapeutic precursor for Alzheimer's disease [2]. The regioisomeric substitution position determines both the steric and electronic environment of the bromine atom in cross-coupling reactions and the spatial orientation of the resulting aryl/heteroaryl appendages relative to the pyridoindole core, which in turn dictates binding interactions with distinct biological targets .

Cross-Coupling Chemistry Synthetic Methodology SAR Exploration

Scaffold-Level Biological Relevance: Pyrido[4,3-b]indole Core as a Privileged Structure Across Therapeutic Indications

The pyrido[4,3-b]indole (γ-carboline) core scaffold—of which 8-bromo-5H-pyrido[4,3-b]indole is a key synthetic progenitor—has been validated across multiple independent drug discovery programs with quantifiable in vitro and in vivo activity metrics. In CFTR potentiator development, tetrahydro-γ-carboline derivative 39 demonstrated significant efficacy in rescuing the gating defect of F508del- and G551D-CFTR mutations, with in vivo characterization showing considerable exposure levels and good oral bioavailability in rats, including detectable lung distribution following oral administration [1]. In Sirtuin 2 inhibition, tetrahydropyridoindole compounds achieved in vitro IC50 values in the low micromolar range (3-4 μM), with lead compound 18 inducing hyperacetylation of p53 and α-tubulin in HepG2 and MDA-MB-231 cancer cells [2]. In tubulin polymerization inhibition, 9-aryl-5H-pyrido[4,3-b]indole derivative 7k exhibited IC50 of 8.7 ± 1.3 μM against HeLa cells, with confirmed G2/M cell cycle arrest and dose-dependent apoptosis induction [3]. The 8-bromo derivative serves as the essential starting material for accessing this therapeutically privileged chemical space via palladium-catalyzed diversification at the 8-position.

Medicinal Chemistry Target Engagement Drug Discovery

Storage Stability and Handling Specifications Across Commercial Suppliers

Commercial vendors specify consistent storage conditions for 8-bromo-5H-pyrido[4,3-b]indole, with standardized recommendations of 2-8°C refrigerated storage across multiple independent supplier technical datasheets [1]. This uniform requirement across vendors indicates that the compound exhibits moderate thermal sensitivity requiring refrigerated conditions to maintain long-term integrity. Physical property specifications include a predicted boiling point of 443.6 ± 25.0 °C and predicted density of 1.699 ± 0.06 g/cm³ . The compound appears as an off-white to light yellow solid , with Sigma-Aldrich further specifying powder or crystalline form . Room temperature shipping is acceptable within the continental US for some vendors, though refrigerated storage upon receipt is mandated [1]. No quantitative accelerated stability data (e.g., degradation rate constants, half-life at elevated temperatures) were identified in the publicly accessible literature.

Compound Stability Laboratory Handling Inventory Management

Validated Application Scenarios for 8-Bromo-5H-pyrido[4,3-b]indole in Medicinal Chemistry and Materials Science


Medicinal Chemistry SAR Campaigns Targeting γ-Carboline-Based CFTR Potentiators

Researchers developing CFTR modulators for cystic fibrosis can utilize 8-bromo-5H-pyrido[4,3-b]indole as a key intermediate for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. The scaffold has been validated as a novel chemotype of CFTR potentiators, with enantiomerically pure compound 39 demonstrating efficacy in rescuing gating defects of F508del- and G551D-CFTR mutations and showing considerable oral bioavailability with detectable lung distribution in rat pharmacokinetic studies [1]. The 8-bromo substituent enables palladium-catalyzed diversification to systematically explore substitution patterns that modulate potentiator activity.

Sirtuin 2 Inhibitor Development for Oncology and Epigenetic Research

8-Bromo-5H-pyrido[4,3-b]indole provides entry to the tetrahydropyridoindole chemotype identified as preferential Sirtuin 2 inhibitors. SAR analysis from the original study revealed that substitution at position 8 of the scaffold is a structurally specific requirement for achieving low micromolar inhibitory activity (IC50 3-4 μM) [2]. The bromine atom at the 8-position enables installation of diverse aryl and heteroaryl groups via cross-coupling to optimize both potency and selectivity against other sirtuin isoforms. Lead compound 18 from this series induced hyperacetylation of p53 and α-tubulin in HepG2 and MDA-MB-231 cancer cells, confirming cellular target engagement [2].

Synthesis of Extended π-Conjugated Systems for Organic Optoelectronics

8-Bromo-5H-pyrido[4,3-b]indole is a documented precursor for synthesizing N5-phenyl derivatives that undergo Suzuki-Miyaura cross-coupling with anthracenyl boronic acids to generate extended conjugated systems [3]. Specific products accessible via this route include 8-[9,10-diphenylanthracen-2-yl]-5-phenyl-5H-pyrido[4,3-b]indole and related di(naphthalen-2-yl)anthracenyl derivatives, which possess extended π-conjugation suitable for organic light-emitting device (OLED) applications and other optoelectronic materials [3]. The 8-bromo regioisomer specifically directs the geometry of the resulting conjugated system.

Tubulin Polymerization Inhibitor Library Synthesis for Anticancer Screening

The γ-carboline scaffold has been validated in tubulin polymerization inhibition, with 9-aryl-5H-pyrido[4,3-b]indole derivatives demonstrating potent antiproliferative activity against multiple cancer cell lines. Representative compound 7k exhibited IC50 of 8.7 ± 1.3 μM against HeLa cells, inhibited tubulin polymerization, disrupted microtubule networks, and induced G2/M cell cycle arrest with dose-dependent apoptosis [4]. 8-Bromo-5H-pyrido[4,3-b]indole serves as the starting material for synthesizing diverse 9-aryl and 8,9-disubstituted analogs through sequential functionalization, enabling systematic exploration of the colchicine-site binding pharmacophore [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-bromo-5H-pyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.